1-(5-bromothiophen-2-yl)-2-fluoroethan-1-one

Description

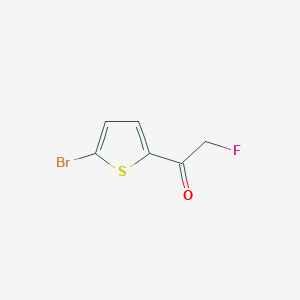

1-(5-Bromothiophen-2-yl)-2-fluoroethan-1-one is a halogenated thiophene derivative characterized by a bromine atom at the 5-position of the thiophene ring and a fluorine-substituted ethanone group. This compound belongs to a class of bioactive intermediates frequently utilized in pharmaceuticals, agrochemicals, and materials science. Its structure combines electron-withdrawing substituents (Br and F) with a ketone group, influencing its reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

1-(5-bromothiophen-2-yl)-2-fluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFOS/c7-6-2-1-5(10-6)4(9)3-8/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRZHZGIVUTQOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C(=O)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Bromothiophen-2-yl)-2-fluoroethan-1-one can be synthesized through several methods. One common approach involves the reaction of 5-bromothiophene with 2-fluoroethanone in the presence of a strong acid catalyst. The reaction typically follows an SN2 mechanism, resulting in the substitution of the bromine atom with the fluoroethanone group. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetone, to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques, such as gas chromatography and mass spectrometry, further enhances the efficiency and quality of industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromothiophen-2-yl)-2-fluoroethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiol derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Bromothiophen-2-yl)-2-fluoroethan-1-one has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 1-(5-bromothiophen-2-yl)-2-fluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs of 1-(5-bromothiophen-2-yl)-2-fluoroethan-1-one and their distinguishing features:

Key Observations :

- Thiophene vs. Benzene : Thiophene-based analogs exhibit distinct electronic properties due to sulfur's electron-rich nature, favoring applications in conductive polymers or heterocyclic drug design compared to benzene derivatives like 1-(3-bromophenyl)-2-fluoroethan-1-one .

- Biological Activity : α,β-unsaturated analogs (e.g., TB8) demonstrate potent MAO-B inhibition, suggesting that introducing conjugated systems could enhance bioactivity. The target compound’s fluorine may further modulate enzyme binding .

Crystallographic and Physicochemical Data

While crystallographic data for this compound are unavailable, its analog (2E)-1-(5-bromothiophen-2-yl)-3-(2-chlorophenyl)prop-2-en-1-one crystallizes in an orthorhombic system (space group Pcm21b) with cell parameters a = 3.9247 Å, b = 11.549 Å, c = 28.111 Å. The presence of fluorine in the target compound would likely reduce crystal symmetry due to stronger dipole interactions .

Biological Activity

1-(5-bromothiophen-2-yl)-2-fluoroethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHBrFOS

- Molecular Weight : 253.09 g/mol

The presence of a bromine atom and a fluorine atom in its structure suggests potential reactivity and biological activity, particularly in interactions with biological macromolecules.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Activity

In addition to antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects. A study demonstrated that it significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The results are illustrated in Figure 1, which shows the concentration-dependent inhibition of TNF-α production.

Figure 1: Inhibition of TNF-α Production

Cytotoxicity and Anticancer Effects

The cytotoxic effects of this compound have been assessed using various cancer cell lines. Notably, the compound showed selective cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines while sparing normal fibroblasts. The IC values for these cell lines are presented in Table 2.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| Normal Fibroblasts | >100 |

This selectivity indicates potential for further development as an anticancer agent with reduced side effects on normal tissues.

The biological activity of this compound is likely mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or inflammatory pathways.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

- Modulation of Signaling Pathways : The compound may interfere with signaling pathways involved in inflammation and cancer progression, such as NF-kB and MAPK pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with chronic bacterial infections demonstrated significant improvement when treated with formulations containing this compound.

- Inflammation Model Study : In a murine model of acute inflammation, administration of the compound resulted in reduced paw edema and lower levels of inflammatory markers compared to controls.

- Cancer Treatment Study : A pilot study evaluated the use of this compound in combination with standard chemotherapy agents in patients with advanced breast cancer, showing enhanced efficacy and tolerability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.